3-Methoxybutyl 2-ethylbutanoate
Description
3-Methoxybutyl 2-ethylbutanoate is an ester compound derived from 2-ethylbutanoic acid and 3-methoxybutanol. It is characterized by the presence of a methoxy group on the butanol backbone and a branched ethyl group on the carboxylic acid moiety.
Properties
CAS No. |
6314-92-7 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
3-methoxybutyl 2-ethylbutanoate |
InChI |
InChI=1S/C11H22O3/c1-5-10(6-2)11(12)14-8-7-9(3)13-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
JJVBJDZOSZWBFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OCCC(C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybutyl 2-ethylbutanoate typically involves the esterification of 2-ethylbutanoic acid with 3-methoxybutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. This involves the use of large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to ensure high yield and purity of the ester .
Chemical Reactions Analysis
Types of Reactions
3-Methoxybutyl 2-ethylbutanoate can undergo various chemical reactions, including:
Transesterification: The ester can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Alcohols and acid or base catalysts.
Major Products Formed
Hydrolysis: 2-Ethylbutanoic acid and 3-methoxybutanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
3-Methoxybutyl 2-ethylbutanoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug formulations and as a flavoring agent in pharmaceuticals.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methoxybutyl 2-ethylbutanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then interact with biological molecules. The ester can also participate in transesterification reactions, altering its chemical structure and properties .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 3-Methoxybutyl 2-ethylbutanoate and related esters:
Physical-Chemical Properties
- Boiling Points: The methoxy group in this compound likely increases polarity and boiling point compared to allyl or hexenyl analogs. For example, cis-3-Hexen-1-yl 2-ethylbutanoate (198.31 g/mol) has a lower molecular weight and likely lower boiling point than this compound .
- Solubility : The methoxy group enhances solubility in polar solvents compared to purely hydrocarbon-based esters like allyl 2-ethylbutyrate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
